molecular formula C16H17N3O4S B2356076 Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate CAS No. 2034443-74-6

Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate

Cat. No.: B2356076
CAS No.: 2034443-74-6
M. Wt: 347.39
InChI Key: LCKKGNRUHHONLV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate is a compound with a complex structure that includes a thiazole ring, an isonicotinamide moiety, and a cyclopentyloxy group. This compound is of interest due to its potential biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Isonicotinamide Moiety: The isonicotinamide group can be introduced through a nucleophilic substitution reaction, where an isonicotinoyl chloride reacts with an amine derivative of the thiazole ring.

    Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be attached via an etherification reaction, where a cyclopentanol derivative reacts with the thiazole-isonicotinamide intermediate in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-4-carboxylate: Similar structure with a different position of the carboxylate group.

    Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-sulfonate: Similar structure with a sulfonate group instead of a carboxylate group.

Uniqueness

Methyl 2-(2-(cyclopentyloxy)isonicotinamido)thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-22-15(21)12-9-18-16(24-12)19-14(20)10-6-7-17-13(8-10)23-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKKGNRUHHONLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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